N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride
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Overview
Description
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of 1-adamantyl bromide with 3-aminopropyl-2-methylpropan-2-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to known antiviral drugs.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and inhibit certain enzymes or receptors, leading to its biological effects. For example, its structural similarity to antiviral drugs suggests that it may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylamine
- 2-Adamantylamine
- 3-Adamantylamine
Uniqueness
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific substitution pattern on the adamantane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
52582-80-6 |
---|---|
Molecular Formula |
C17H32ClN |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H31N.ClH/c1-16(2,3)18-6-4-5-17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15,18H,4-12H2,1-3H3;1H |
InChI Key |
SNZADUDEPOWBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCC12CC3CC(C1)CC(C3)C2.Cl |
Origin of Product |
United States |
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